![molecular formula C17H15N5O3S B1417523 methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate CAS No. 1164520-68-6](/img/structure/B1417523.png)
methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate
Übersicht
Beschreibung
Methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with imidazole and triazole structures serve as chemical inhibitors for Cytochrome P450 (CYP) enzymes, crucial in drug metabolism and potential drug-drug interactions. The selectivity of such inhibitors is critical for understanding specific CYP isoforms' involvement in metabolizing various drugs. For instance, ketoconazole, a well-known imidazole-based compound, is used in phenotyping studies for its selective inhibition of the CYP3A4 isoform, despite newer, more selective inhibitors such as azamulin being available (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
Imidazole and triazole rings are pivotal in synthesizing various heterocyclic compounds, demonstrating the versatility of these motifs in chemical synthesis. For example, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one, a compound with a close resemblance to the provided chemical structure, have been used as a building block for synthesizing heterocyclic compounds such as pyrazolo-imidazoles and spiropyridines. These syntheses contribute to the development of new materials and potential therapeutic agents (Gomaa & Ali, 2020).
Chemical Communication in Honeybees
Although not directly related to the exact compound , studies on chemical communication in honeybees highlight the significance of understanding complex organic molecules, including those with imidazole and triazole structures. These studies delve into how chemical signals, or pheromones, govern the social behaviors and organization of bee colonies, indicating the broader importance of organic compounds in biological systems (Trhlin & Rajchard, 2018).
DNA Binding and Fluorescent Chemosensors
Compounds with imidazole and triazole motifs are also explored for their ability to bind DNA and serve as the basis for developing fluorescent chemosensors. These applications are vital in biological research for detecting and quantifying biomolecules and ions. The selective binding properties and fluorescence emission changes upon binding offer tools for studying biological processes at the molecular level (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
methyl (E)-4-[[(4E)-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-2-yl]sulfanyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-25-15(23)3-2-8-26-17-20-14(16(24)21-17)9-12-4-6-13(7-5-12)22-11-18-10-19-22/h2-7,9-11H,8H2,1H3,(H,20,21,24)/b3-2+,14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIHJSDCSFRDLJ-DEAVOCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



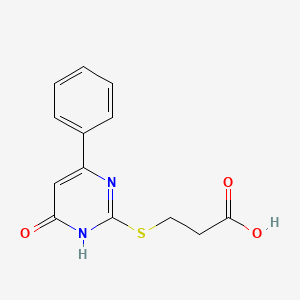
![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)
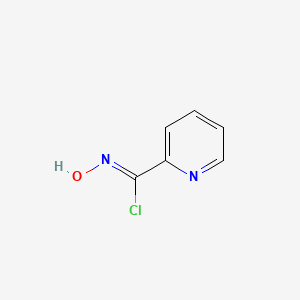
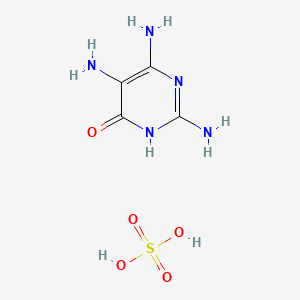
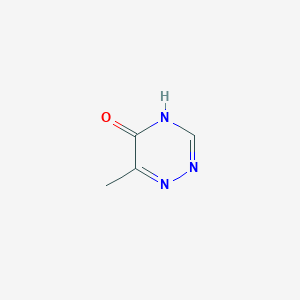
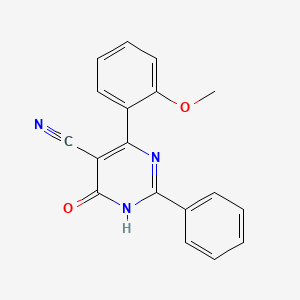
![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)
![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)